Product packaging for 2,5-Dimethylmorpholine(Cat. No.:CAS No. 106-56-9)

2,5-Dimethylmorpholine

Cat. No.: B1593661
CAS No.: 106-56-9
M. Wt: 115.17 g/mol
InChI Key: RPSYMAMREDJAES-UHFFFAOYSA-N
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Description

2,5-Dimethylmorpholine (CAS 106-56-9) is a versatile morpholine derivative with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . This compound is a valuable building block in medicinal chemistry, particularly in the development of central nervous system (CNS) active drug candidates . The morpholine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties. Its weak basicity provides a pKa value that enhances solubility in the blood, while the balanced lipophilic-hydrophilic profile improves permeability through the blood-brain barrier (BBB), a critical requirement for drugs targeting neurological conditions . In research settings, morpholine and its derivatives, such as this compound, are employed to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. They can act as key scaffolds to direct other molecular appendages into optimal positions, and the oxygen atom in the ring can serve as a hydrogen bond acceptor, potentially enhancing interactions with biological targets . This product is provided for research applications as a high-purity material. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1593661 2,5-Dimethylmorpholine CAS No. 106-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSYMAMREDJAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333741
Record name 2,5-dimethylmorpholine
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-56-9
Record name 2,5-Dimethylmorpholine
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Record name 2,5-dimethylmorpholine
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Record name 2,5-dimethylmorpholine
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Advanced Synthetic Methodologies for 2,5 Dimethylmorpholine and Its Derivatives

Enantioselective Synthesis Pathways

The creation of specific stereoisomers of 2,5-dimethylmorpholine is crucial for its use in pharmaceuticals and asymmetric catalysis. a2bchem.com Various enantioselective strategies have been developed to control the stereochemistry at the C2 and C5 positions of the morpholine (B109124) ring.

Chiral Pool Approaches Utilizing Enantiopure Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure starting materials to construct the target molecule. Amino acids and their derivatives are common chiral precursors for the synthesis of substituted morpholines. rsc.orgresearchgate.net

One strategy involves the use of enantiomerically pure amino acids, which can be converted into chiral aziridines or epoxides. rsc.orgrsc.org For instance, a one-pot synthesis of enantiomerically pure cis-3,5-disubstituted morpholines has been developed from chiral aziridines and epoxy alcohols. rsc.orgrsc.org In this tandem reaction, the epoxy alcohol acts as both a nucleophile and an electrophile, leading to the regioselective opening of the aziridine (B145994) ring followed by intramolecular cyclization. rsc.org

Another approach utilizes β-hydroxy-α-amino acids as chiral building blocks for the synthesis of compounds like 5,5-dimethylmorpholine-2-carboxylic acid, achieving a high degree of stereoselectivity (cis isomer). smolecule.com The synthesis of morpholine-2,5-dione (B184730) derivatives, which are precursors to polydepsipeptides, can also be achieved from N-(2-halogenacyl)-amino acids derived from natural amino acids like glycine (B1666218) and (S)-alanine. utwente.nl

Asymmetric Catalysis in Morpholine Ring Formation

Asymmetric catalysis offers a powerful method for the enantioselective synthesis of morpholines, often providing high yields and excellent enantiomeric excesses. acs.orgnih.gov These methods typically involve the use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

A notable example is the tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. acs.orgnih.gov This approach uses a titanium catalyst for the hydroamination of ether-containing aminoalkynes to form a cyclic imine, which is then reduced by a ruthenium catalyst, such as RuCl[(S,S)-Ts-DPEN], to yield chiral 3-substituted morpholines with over 95% enantiomeric excess. acs.orgnih.gov

Asymmetric hydrogenation of unsaturated morpholines, or dehydromorpholines, is another effective strategy. rsc.orgnih.gov Using a rhodium complex with a large bite angle bisphosphine ligand, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with up to 99% enantiomeric excess. rsc.orgnih.gov This "after cyclization" method is particularly useful for creating the stereocenter adjacent to the oxygen atom, which can be challenging. rsc.orgnih.gov

The Sharpless asymmetric aminohydroxylation is a well-established method for creating vicinal amino alcohols, which are key precursors for morpholines. organic-chemistry.org This reaction uses osmium tetroxide as a catalyst in the presence of chiral ligands derived from dihydroquinine and dihydroquinidine (B8771983) to achieve syn-selective addition of an amino and a hydroxyl group across a double bond. organic-chemistry.org

Catalytic System Substrate Product Enantiomeric Excess (ee) Yield
Ti-catalyst / RuCl[(S,S)-Ts-DPEN]Ether-containing aminoalkynes3-Substituted Morpholines>95%Good
SKP–Rh complex2-Substituted Dehydromorpholines2-Substituted Chiral Morpholinesup to 99%Quantitative
OsO₄ / Chiral LigandsAlkenes1,2-Amino AlcoholsHighVariable

Regioselective and Stereoselective Strategies for Substituted Morpholines

Achieving both regioselectivity (control over which constitutional isomer is formed) and stereoselectivity (control over which stereoisomer is formed) is paramount in the synthesis of complex substituted morpholines. masterorganicchemistry.com

One such strategy involves the S(N)2-type ring opening of activated aziridines with haloalcohols. researchgate.netbeilstein-journals.org This reaction, which can be promoted by Lewis acids or conducted under metal-free conditions using an ammonium (B1175870) persulfate salt, proceeds with high regio- and stereoselectivity. researchgate.netbeilstein-journals.org The resulting haloalkoxy amine intermediate then undergoes base-mediated intramolecular cyclization to form the morpholine ring. researchgate.net This method has been successfully applied to the synthesis of optically pure morpholines from chiral aziridines. beilstein-journals.org

Copper-promoted oxyamination of alkenes provides another route to stereoselectively synthesize 2-aminomethyl functionalized morpholines. nih.gov This reaction involves the intramolecular addition of an alcohol and intermolecular coupling with an amine across a double bond, yielding the desired morpholine derivatives with good to excellent diastereoselectivity. nih.gov

Stereocontrolled Intramolecular Cyclization Reactions

Intramolecular cyclization is a key step in many morpholine syntheses, and controlling its stereochemical outcome is critical. thieme-connect.com These reactions often involve the formation of a C-N or C-O bond to close the six-membered ring.

A stereocontrolled intramolecular 4 + 2 cycloaddition has been utilized in the total synthesis of complex natural products containing a morpholine-like core. nih.gov Reductive etherification is another powerful method for the stereoselective synthesis of C-substituted morpholine derivatives. acs.orgresearchgate.net

In one example, an N-Cbz-protected pyrrolidine (B122466) derivative with specific stereochemistry was prepared via a substrate-directed epoxidation followed by an S(N)2 intramolecular epoxide ring-opening cyclization. beilstein-journals.org Another approach involves the reaction of 1,2-amino alcohols with chloroacetyl chloride, followed by cyclization and reduction to form the morpholine ring. researchgate.net

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of complex morpholine derivatives often requires multi-step sequences to introduce various functional groups and control multiple stereocenters. These strategies can involve a combination of the methodologies discussed above.

For instance, the synthesis of fenpropimorph (B1672530), a morpholine-based fungicide, involves a multi-step sequence starting from chiral precursors to build the final molecule with the correct stereochemistry. unibo.it The synthesis of polydepsipeptides, which are polymers with alternating amino acid and hydroxy acid residues, starts with the synthesis of morpholine-2,5-dione derivatives, followed by ring-opening polymerization. utwente.nl This multi-step process allows for the creation of materials with a wide range of properties. utwente.nl

The synthesis of 2-phenyl-3,5-dimethylmorpholine derivatives can be achieved by the cyclization of corresponding morpholinol precursors using a dehydrating agent like sulfuric acid or by heating with p-toluenesulfonic acid. google.com Further modifications, such as methylation of the nitrogen atom, can be carried out in subsequent steps. google.com

Industrial Production Methods and Scale-Up Considerations

The industrial production of this compound and its derivatives requires robust, scalable, and cost-effective synthetic routes. While many of the advanced methodologies are excellent for laboratory-scale synthesis, scaling them up presents challenges.

A common industrial method for producing 2,6-dimethylmorpholine (B58159) involves the dehydration of diisopropanolamine (B56660) with sulfuric acid at high temperatures. This method, however, often produces a mixture of cis and trans isomers that require separation.

For enantiomerically pure morpholines, racemic separation is a viable industrial strategy. For example, optically active trans-2,6-dimethylmorpholine can be prepared by reacting the racemic mixture with an optically active resolving agent like mandelic acid. google.com The resulting diastereomeric salts can be separated by crystallization, and the desired enantiomer can then be liberated. google.com

Continuous Flow Reactor Applications

Continuous flow reactors offer significant advantages over traditional batch processing for the synthesis of morpholine derivatives. smolecule.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and minimized byproducts. vulcanchem.comvulcanchem.com The use of flow systems can enhance the production of 2,5-dimethylfuran, a related compound, from fructose (B13574) by enabling optimal generation and immediate conversion of reactive intermediates. rsc.org For industrial-scale manufacturing of morpholine derivatives, continuous-flow reactors are employed to improve yield, which can exceed 85%, and enhance purity. vulcanchem.com This approach is particularly beneficial in mitigating challenges encountered during the scale-up of synthetic processes. vulcanchem.com

Automated Synthesis Systems

Automated synthesis platforms represent a significant advancement in chemical research, enabling high-throughput synthesis and rapid screening of reaction parameters. zinsser-analytic.comchemspeed.com These robotic systems can perform entire synthetic workflows, from reagent handling and reaction execution to product workup and purification. zinsser-analytic.comsigmaaldrich.comsigmaaldrich.com While manual synthesis can be time-consuming, an automated system may only require 5 to 10 minutes of user interaction to initiate a process that runs to completion autonomously. sigmaaldrich.comsigmaaldrich.com Such platforms use pre-programmed protocols and reagent cartridges to generate, isolate, and purify products, ensuring high reproducibility and efficiency. sigmaaldrich.comsigmaaldrich.com The integration of automated systems allows for the exploration of a wide range of reaction conditions to optimize the synthesis of target molecules like this compound and its derivatives. zinsser-analytic.comnih.gov

Derivatization and Functionalization Reactions of the Morpholine Core

The this compound scaffold, with its secondary amine, provides a reactive site for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives.

Substitution Reactions on the Morpholine Ring

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a nucleophilic center for substitution reactions. vulcanchem.com A common derivatization is the Mannich reaction, which introduces an aminoalkyl substituent onto another molecule using 2,6-dimethylmorpholine as the amine reagent. mdpi.comresearchgate.net This reaction demonstrates a versatile method for creating complex derivatives. mdpi.com Other substitution reactions include N-alkylation and N-acylation with alkyl halides or acyl chlorides to generate various N-substituted derivatives. smolecule.com The introduction of a methyl group on the nitrogen atom has been shown to induce specific chemical shifts in NMR spectroscopy, confirming the structural modification of the morpholine ring. cdnsciencepub.com

Oxidation to Corresponding N-Oxides

The nitrogen atom of the morpholine ring can be oxidized to form the corresponding N-oxide. smolecule.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. smolecule.com The selective oxidation of N-methylmorpholine to N-methylmorpholine-N-oxide (NMMO) is a well-established reaction in organic chemistry, where NMMO serves as a co-oxidant in other reactions. wikipedia.orgresearchgate.net This process can be conducted using environmentally benign oxidants like hydrogen peroxide, often in the presence of a catalyst. researchgate.net

Reduction to Amine Derivatives

Reduction reactions involving the morpholine scaffold can be performed to yield various amine derivatives. smolecule.com For instance, derivatives of this compound can be reduced using agents like lithium aluminum hydride. Another relevant transformation is the reduction of morpholine-2,5-diones, which are cyclic depsipeptides, to the corresponding morpholines. The synthesis of these diones often starts from α-amino acids and α-hydroxy acids. researchgate.netresearchgate.net Reduction of these precursors provides a pathway to functionalized morpholine structures.

Control and Purification of Stereoisomeric Purity in Synthetic Processes

The synthesis of this compound results in a mixture of diastereomers, namely the cis and trans isomers. google.com The control of stereochemistry during synthesis and the subsequent purification of the desired isomer are critical for applications where a specific stereoisomer is required. google.comjustia.com

The ratio of cis to trans isomers can be influenced by the reaction conditions during the cyclization of the precursor, diisopropanolamine. A patented method for the analogous cis-2,6-dimethylmorpholine (B33440) describes that using excess sulfuric acid and specific temperature ranges can increase the proportion of the cis-isomer in the final product mixture. google.comjustia.com

For the purification of the stereoisomers, a chemical resolution method has proven effective. This process involves the selective crystallization of a diastereomeric salt. A specific method for purifying cis-2,6-dimethylmorpholine involves reacting the isomeric mixture with a carboxylic acid, such as acetic acid or propionic acid, in an ester solvent like ethyl acetate. google.com This leads to the preferential crystallization of the cis-2,6-dimethylmorpholine carboxylate salt. google.com The purified salt is then hydrolyzed with a base to yield the high-purity cis-2,6-dimethylmorpholine. google.com This technique has been shown to significantly increase the purity of the cis-isomer from an initial mixture. google.com

Below is a data table summarizing the results of such a purification process described for 2,6-dimethylmorpholine, a methodology applicable to the 2,5-isomer. google.com

StepReagents & ConditionsMolar Ratio of Isomers (cis:trans:other)Purity of cis-Isomer
Initial Mixture Product from diisopropanolamine cyclization80.4 : 11.0 : 8.680.4%
Salt Formation Acetic acid, Ethyl acetate, 30°C then cool to 0-10°CN/A (Solid salt isolated)N/A
Hydrolysis NaOH solution (pH 13-14)92.2 : 6.2 : 1.692.2%

This table illustrates the effectiveness of the diastereomeric salt crystallization method for enhancing the purity of the cis-isomer, based on a documented process for 2,6-dimethylmorpholine. google.com

Stereochemistry and Chiral Resolution in 2,5 Dimethylmorpholine Systems

Isomerism and Configurational Analysis (e.g., (2S,5R), (2S,5S) Isomers)

The structure of 2,5-dimethylmorpholine contains two chiral centers at the C2 and C5 positions of the morpholine (B109124) ring. vulcanchem.com This results in the possibility of four stereoisomers: (2R,5S), (2S,5R), (2R,5R), and (2S,5S). wikipedia.org These stereoisomers can be categorized into two pairs of enantiomers. The (2R,5S) and (2S,5R) isomers are a pair of enantiomers, as are the (2R,5R) and (2S,5S) isomers. The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric. unibo.it

The cis and trans nomenclature is also used to describe the relative orientation of the two methyl groups. In the cis-isomers, ((2S,5R) and (2R,5S)), the methyl groups are on the same side of the morpholine ring, while in the trans-isomers, ((2S,5S) and (2R,5R)), they are on opposite sides. wikipedia.orgcdnsciencepub.com The specific configuration of each stereoisomer, such as (2S,5R) or (2S,5S), dictates its three-dimensional shape and, consequently, its interactions with other chiral molecules. nih.govmanchesterorganics.com

IsomerConfigurationRelationship
(2S,5R)-2,5-DimethylmorpholinecisEnantiomers
(2R,5S)-2,5-Dimethylmorpholinecis
(2S,5S)-2,5-DimethylmorpholinetransEnantiomers
(2R,5R)-2,5-Dimethylmorpholinetrans
(2S,5R) and (2S,5S)N/ADiastereomers

Methods for Chiral Resolution of Racemic Mixtures

The separation of racemic mixtures of this compound into its constituent enantiomers is a critical step for studying the specific properties of each isomer and for applications where a single enantiomer is required. Several methods have been developed for this purpose.

Diastereomeric Salt Crystallization Techniques

A widely used method for resolving racemic amines like this compound is through the formation of diastereomeric salts. advanceseng.com This technique involves reacting the racemic mixture with a chiral resolving agent, typically an optically active acid such as tartaric acid or its derivatives. unibo.itgoogle.com The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. unibo.itadvanceseng.com Once a diastereomeric salt is isolated, the desired enantiomer of the amine can be recovered by treatment with a base. gavinpublishers.com The choice of the resolving agent and the crystallization solvent are crucial for achieving efficient separation. advanceseng.comgoogle.com

Kinetic Resolution Approaches

Kinetic resolution is another powerful strategy for separating enantiomers. This method relies on the differential reaction rates of the enantiomers in a racemic mixture with a chiral catalyst or reagent. unibo.ittandfonline.comtandfonline.com In the context of this compound, this could involve an enzyme-catalyzed reaction, where the enzyme selectively acts on one enantiomer, leaving the other unreacted. tandfonline.comtandfonline.com For instance, lipase-catalyzed kinetic resolution has been successfully employed in the synthesis of biologically active molecules containing a dimethylmorpholine moiety. tandfonline.comtandfonline.com The unreacted enantiomer can then be isolated from the reaction mixture. unibo.it

Crystallization-Induced Diastereoisomer Transformation (CIDT)

Crystallization-Induced Diastereoisomer Transformation (CIDT) is a dynamic resolution technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer. unibo.itresearchgate.net This process involves the formation of diastereomeric salts, similar to classical resolution. However, a key feature of CIDT is the establishment of conditions that allow for the epimerization (interconversion) of the diastereomers in solution. unibo.itnih.gov As the less soluble diastereomer crystallizes out of the solution, the equilibrium between the diastereomers in the solution shifts, causing the more soluble diastereomer to convert into the less soluble one, which then also crystallizes. unibo.it This dynamic process continues until, ideally, all of the initial racemic mixture is converted into the desired diastereomeric salt. Acid-promoted CIDT has been shown to be effective in enriching the diastereomeric ratio of related heterocyclic compounds. unibo.itnewdrugapprovals.org

Impact of Stereochemistry on Molecular Interactions and Biological Activity

The specific stereochemistry of this compound isomers has a profound influence on their molecular interactions and, consequently, their biological activity. unibo.it The three-dimensional arrangement of the methyl groups affects how the molecule binds to biological targets such as enzymes and receptors.

Mechanistic Organic Chemistry and Reaction Pathways

Cyclization Mechanisms in Morpholine (B109124) Formation (e.g., from Bishydroxyalkylamines via Acidic Catalysis)

The synthesis of morpholine and its derivatives, including 2,5-dimethylmorpholine, is often achieved through the dehydration of bishydroxyalkylamines, a reaction typically catalyzed by strong acids like sulfuric acid. google.comwikipedia.orgslideshare.net The industrial production of morpholine, for example, frequently involves the dehydration of diethanolamine (B148213). wikipedia.orgslideshare.net A similar principle applies to the synthesis of substituted morpholines. For instance, cis-2,6-dimethylmorpholine (B33440) can be prepared by the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid. google.comjustia.com

The mechanism for this acid-catalyzed cyclization proceeds through several key steps. Initially, the acid protonates one of the hydroxyl groups of the bishydroxyalkylamine, converting it into a good leaving group (water). The nitrogen atom, acting as a nucleophile, then attacks the carbon bearing the protonated hydroxyl group in an intramolecular nucleophilic substitution (SN2) reaction. This results in the formation of the six-membered morpholine ring. Subsequent deprotonation of the nitrogen atom yields the final morpholine product. The reaction conditions, such as temperature and acid concentration, can significantly influence the yield and the stereochemical outcome, particularly in the formation of substituted morpholines where different stereoisomers are possible. google.com For example, a method for preparing 2,6-dimethylmorpholine (B58159) with a high proportion of the cis-isomer involves the simultaneous metering of diisopropanolamine and excess sulfuric acid, with the reaction temperature maintained between 150°C and 190°C. justia.comgoogle.com

A laboratory-scale synthesis of morpholine from diethanolamine using concentrated hydrochloric acid has also been demonstrated. youtube.com In this procedure, diethanolamine hydrochloride is heated to drive off water, leading to the cyclization to morpholine hydrochloride. youtube.com The free base is then obtained by treatment with a base like calcium oxide followed by distillation. youtube.com

Ring-Opening Reactions of Precursors (e.g., Activated Aziridines and Azetidines)

An alternative and stereoselective strategy for the synthesis of morpholines involves the ring-opening of activated aziridines and azetidines. nih.govacs.orgresearchgate.net This method offers a high degree of control over the stereochemistry of the final product. The reaction typically proceeds via an SN2-type mechanism, where a suitable nucleophile attacks one of the carbon atoms of the strained three- or four-membered ring, leading to its opening. nih.govacs.orgacs.org

In the synthesis of morpholine derivatives, halogenated alcohols are often employed as nucleophiles in the presence of a Lewis acid. nih.govacs.orgresearchgate.net The Lewis acid activates the aziridine (B145994) or azetidine (B1206935), making it more susceptible to nucleophilic attack. The subsequent intramolecular cyclization of the resulting haloalkoxy amine, mediated by a base, affords the morpholine ring. nih.govacs.orgresearchgate.net This approach has been successfully used to synthesize a variety of substituted nonracemic morpholines and their homologues in high yield and enantioselectivity. nih.govacs.org

The regioselectivity of the ring-opening reaction is a crucial aspect, often influenced by the nature of the substituents on the aziridine or azetidine ring and the reaction conditions. mdpi.com For instance, in palladium-catalyzed hydroamination reactions, carbamate-protected aziridines are selectively attacked at the more substituted position by unsaturated alcohol nucleophiles in the presence of Lewis acid catalysts, leading to the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. researchgate.net

Role of this compound as a Chiral Auxiliary

Chiral, non-racemic derivatives of this compound are valuable as chiral auxiliaries in asymmetric synthesis. a2bchem.coma2bchem.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. The C2-symmetric nature of certain isomers of dimethylmorpholine, such as (S,S)-3,5-dimethylmorpholine, makes them particularly effective in inducing high levels of stereoselectivity.

Application in Diastereoselective Cycloadditions (e.g., [4+2]-Cycloadditions)

One of the notable applications of chiral dimethylmorpholine derivatives is in diastereoselective [4+2]-cycloaddition reactions, also known as Diels-Alder reactions. acs.org For example, (S,S)-2-(3,5-dimethylmorpholino)butadienes have been used as chiral dienes in reactions with aza-dienophiles. researchgate.net These reactions lead to the formation of cycloadducts with high diastereoselectivities (de = 87-96%). researchgate.net Subsequent transformations of these cycloadducts can yield enantiomerically pure 4-oxohexahydropyridazine derivatives. researchgate.net The stereochemical outcome of these reactions is controlled by the chiral morpholine auxiliary, which creates a biased steric environment, favoring the approach of the dienophile from one face of the diene over the other.

Similarly, (3S,5S)-3,5-dimethylmorpholine has been utilized as a chiral auxiliary in zinc chloride-catalyzed [4+2]-cycloadditions to produce C3-disubstituted morpholin-2-ones with high diastereoselectivity (>95%). The effectiveness of the chiral auxiliary in these cycloadditions is demonstrated by the high degree of stereocontrol achieved, enabling the synthesis of complex cyclic molecules with defined stereochemistry.

Ligand Coordination and Stereochemical Influence in Catalytic Processes

The nitrogen atom in the this compound ring can coordinate to metal centers, making it a useful ligand in various catalytic processes. When a chiral isomer of this compound is used as a ligand, it can create a chiral environment around the metal, enabling enantioselective catalysis. numberanalytics.comnumberanalytics.com This is a fundamental concept in asymmetric catalysis, where a small amount of a chiral catalyst can be used to produce a large amount of an enantiomerically enriched product. numberanalytics.com

The stereochemical properties of the metal complex, which are influenced by the coordinated chiral ligand, play a critical role in determining the enantioselectivity of the catalyzed reaction. numberanalytics.com The ligand's structure, including the arrangement of its substituents, dictates the three-dimensional space around the metal center, thereby influencing how the substrate binds and reacts. numberanalytics.comorientjchem.org

For instance, chiral this compound derivatives can be employed as ligands in rhodium-catalyzed asymmetric hydroamination of allyl amines, yielding chiral 1,2-diamines with high enantiomeric ratios. The coordination of the chiral morpholine ligand to the rhodium center is key to achieving this high level of stereocontrol. The ability to fine-tune the electronic and steric properties of the ligand allows for the optimization of catalytic activity and selectivity for a specific transformation. orientjchem.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,5-Dimethylmorpholine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. The molecule exists as cis and trans diastereomers, and NMR is instrumental in differentiating between them.

In ¹H NMR spectroscopy, the chemical shifts of the protons in this compound are influenced by their local electronic environment. The protons on the methyl groups (CH₃) typically appear as doublets due to coupling with the adjacent methine proton. The methine protons (at positions 2 and 5) are shifted downfield due to the influence of the adjacent oxygen and nitrogen atoms. The methylene (B1212753) protons on the morpholine (B109124) ring (at positions 3 and 6) exhibit complex splitting patterns due to both geminal and vicinal coupling.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The chemical shifts of the carbon atoms are characteristic of their hybridization and proximity to electronegative atoms. The methyl carbons appear at high field, while the carbons bonded to the heteroatoms (C2, C5, C3, and C6) are deshielded and appear at lower fields. The carbons adjacent to oxygen (C2 and C5) are typically found further downfield than those adjacent to the nitrogen (C3 and C6).

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: Specific chemical shifts can vary depending on the solvent and the specific stereoisomer (cis or trans).

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Methyl (CH₃) Protons1.0 - 1.218 - 22
Methine (C2-H, C5-H) Protons3.5 - 3.870 - 75
Methylene (C3-H, C6-H) Protons2.2 - 2.950 - 55
Amine (N-H) Proton1.5 - 2.5 (broad)N/A

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Molecular Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. researchgate.net Each type of bond vibrates at a characteristic frequency, resulting in a unique infrared spectrum that serves as a molecular "fingerprint". spectroscopyonline.com

Key vibrational modes for this compound include:

N-H Stretching: A moderate to weak absorption band typically appears in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H Stretching: Strong absorption bands from the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic absorption due to the ether linkage is typically found in the 1070-1150 cm⁻¹ region. This is often one of the most prominent peaks in the spectrum.

C-N Stretching: These vibrations occur in the 1020-1250 cm⁻¹ range.

CH₂ and CH₃ Bending: Absorptions corresponding to the bending (scissoring, wagging, twisting) vibrations of the methylene and methyl groups appear in the 1350-1470 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Weak to Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C-O-C Stretch (Ether)1070 - 1150Strong
C-N Stretch (Amine)1020 - 1250Medium
CH₂/CH₃ Bending1350 - 1470Medium

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. nih.govresearchgate.net For a chiral molecule like this compound, which can exist as (2R,5R), (2S,5S), (2R,5S), and (2S,5R) stereoisomers, this technique is invaluable.

The process involves growing a high-quality single crystal of an enantiomerically pure sample. crystalpharmatech.com When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Analysis of this pattern allows for the calculation of the precise spatial coordinates of every atom in the molecule. encyclopedia.pub

This technique would reveal several key structural features of this compound:

Absolute Configuration: By analyzing anomalous dispersion effects, particularly if using copper radiation, the absolute stereochemistry at the C2 and C5 chiral centers can be definitively assigned. encyclopedia.pub

Relative Stereochemistry: The analysis readily distinguishes between the cis isomer (where the methyl groups are on the same side of the morpholine ring) and the trans isomer (where they are on opposite sides).

Conformation: The data would confirm that the morpholine ring adopts a chair conformation and would determine the orientation of the two methyl groups as either axial or equatorial. For the trans isomer, the diequatorial conformation is generally expected to be more stable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). libretexts.org

The molecular weight of this compound (C₆H₁₃NO) is 115.17 g/mol . nih.gov The mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 115.

The molecular ion is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is predictable and provides clues about the molecule's structure. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation for amines and ethers is cleavage of the C-C bond adjacent to the heteroatom. Loss of a methyl group (•CH₃) from the molecular ion would result in a prominent peak at m/z 100 ([M-15]⁺). This fragment is stabilized by resonance involving the nitrogen or oxygen lone pair.

Loss of Larger Fragments: Cleavage of the ring can also occur. For instance, fragmentation adjacent to the nitrogen could lead to the loss of a C₂H₄ fragment, while cleavage next to the oxygen could lead to other characteristic ions.

The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the presence of the dimethylmorpholine framework. libretexts.org

Computational Chemistry Studies on 2,5 Dimethylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are central to these investigations, providing a detailed understanding of molecular characteristics. researchgate.netscispace.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Both DFT and HF methods are used to find the minimum energy conformation of 2,5-dimethylmorpholine. researchgate.netscispace.com For the morpholine (B109124) ring, a chair conformation is generally the most stable, similar to cyclohexane, which minimizes steric and electronic repulsions.

In the case of this compound, there are two diastereomers: cis and trans. Computational methods can calculate the energies of both isomers to determine their relative stabilities. The trans isomer, with one methyl group in an axial position and the other in an equatorial position (or both equatorial in a twisted-chair), and the cis isomer, with both methyl groups on the same side of the ring, will have distinct geometric parameters. For instance, studies on the related cis-2,6-dimethylmorpholine (B33440) have established that both methyl groups are in equatorial positions. cdnsciencepub.com

Geometry optimization calculations yield precise values for bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational model.

Table 1: Illustrative Geometric Parameters for a Chair Conformation of this compound Predicted by DFT Methods.
ParameterTypical Predicted Value (Å or °)
C-N Bond Length~1.47 Å
C-O Bond Length~1.43 Å
C-C Bond Length~1.53 Å
C-N-C Bond Angle~112°
C-O-C Bond Angle~111°

Once the geometry is optimized, quantum chemical calculations can predict a variety of electronic properties that are crucial for understanding a molecule's interactions. researchgate.netscispace.com

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. researchgate.net

Hyperpolarizability (β): This is a higher-order term related to the nonlinear optical (NLO) properties of a molecule, indicating its potential for applications in materials science. researchgate.net

These properties are typically calculated using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)). researchgate.netresearchgate.net The results help in predicting the solubility, intermolecular forces, and reactivity of this compound.

Table 2: Illustrative Electronic Properties of this compound as Predicted by DFT Calculations.
PropertyPredicted Value (Units)Significance
Dipole Moment (µ)~1.5 - 2.5 DIndicates molecular polarity and influences solubility.
Average Polarizability (α)~10 - 15 x 10-24 esuRelates to intermolecular dispersion forces.
First Hyperpolarizability (β)Variable (x 10-30 esu)Measures potential for nonlinear optical activity.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.netscispace.com The MEP is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these sites are expected around the lone pairs of the nitrogen and oxygen atoms.

Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.

Green regions denote neutral or non-polar areas, such as the alkyl portions of the molecule.

By analyzing the MEP map, chemists can predict how this compound will interact with other reagents, substrates, or biological receptors. researchgate.netscispace.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful method for structure verification when compared with experimental results. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT and HF methods. researchgate.net These calculations predict the positions of absorption bands in the IR spectrum corresponding to specific molecular motions, such as C-H, C-N, C-O, and N-H stretching and bending. Often, the calculated frequencies are systematically higher than experimental values, so they are uniformly scaled by a correction factor to improve agreement. diva-portal.org Comparing the theoretical spectrum to an experimental one, such as that available in the NIST Chemistry WebBook, helps confirm the compound's identity and conformational state. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netscispace.com These calculated shifts are then compared against experimental data. Discrepancies between theoretical and experimental values can often be explained by solvent effects or conformational dynamics not captured in the gas-phase calculation. The correlation between calculated and experimental spectra is often linear, allowing for a high degree of confidence in structural assignments. scispace.com

Table 3: Comparison of Experimental and Illustrative Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound.
Carbon AtomExperimental Shift (ppm) nih.govIllustrative Calculated Shift (ppm)
C274.9~75.5
C350.6~51.0
C574.9~75.5
C650.6~51.0
Methyl C (at C2)21.3~21.8
Methyl C (at C5)21.3~21.8

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment over time. stanford.edumdpi.com

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Explore the energy landscape of the morpholine ring, including the barriers for ring inversion between different chair and boat conformations. uzh.chscispace.com

Study Intermolecular Interactions: Simulate the molecule in a solvent (like water) to understand solvation effects and how intermolecular hydrogen bonds are formed and broken. smolecule.com

Investigate Binding Mechanisms: If this compound is a ligand for a biological target, MD simulations can model its binding process to the receptor's active site, assessing the stability of the complex and identifying key interaction points. mdpi.com

These simulations provide a "computational microscope" that connects molecular structure to macroscopic properties and biological function. stanford.edu

Applications in Medicinal Chemistry and Pharmaceutical Research

2,5-Dimethylmorpholine as a Privileged Pharmacophore in Drug Discovery

In the field of drug discovery, the term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, often leading to compounds with therapeutic potential. The morpholine (B109124) ring, and specifically its 2,5-dimethyl substituted variant, has earned this status due to its consistent performance in improving drug-like properties. acs.orgsci-hub.se The inclusion of the this compound moiety can enhance a molecule's potency through interactions with target proteins and favorably modulate its pharmacokinetic/pharmacodynamic (PK/PD) characteristics. acs.orgsci-hub.se

A major challenge in developing drugs for neurological disorders is ensuring the molecule can cross the highly selective blood-brain barrier (BBB). researchgate.net The physicochemical properties of the morpholine ring, including its pKa value which is close to physiological pH, can improve a compound's ability to penetrate the CNS. acs.orgnih.gov The introduction of the this compound group has proven to be a particularly effective strategy for enhancing brain permeability.

A notable example is seen in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). First-generation mGlu2 NAMs were often characterized by poor solubility, high lipophilicity, and very low CNS penetration. nih.gov However, a novel mGlu2 NAM incorporating a this compound moiety demonstrated a dramatic improvement in its ability to enter the brain, a critical step for potential therapeutic use in mood and neurodegenerative disorders. nih.govresearchgate.net

Table 1: Impact of this compound on CNS Penetration of mGlu2 NAMs
Compound TypeKey Structural MoietyRat Brain:Plasma Partition Ratio (Kp)Reference
First-Generation mGlu2 NAMLacking this compound0.30 nih.gov
Novel mGlu2 NAMContaining this compound5.62 nih.gov

Similarly, the LRRK2 kinase inhibitor MLi-2, which features a this compound ring, showed good brain permeability in animal models, underscoring the moiety's role in facilitating CNS entry. acs.orgnih.gov

Role as a Key Intermediate and Chiral Building Block in Drug Synthesis

Beyond its role as a pharmacophore, this compound is a valuable chiral building block in asymmetric synthesis. Its stereochemistry can be used to control the three-dimensional structure of larger, more complex molecules, which is often essential for selective interaction with biological targets.

The this compound moiety has been integral to the development of potent and selective kinase inhibitors, particularly those targeting Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant cause of familial Parkinson's disease, making its kinase activity a key therapeutic target. nih.gov

The compound MLi-2 is a highly potent and selective LRRK2 inhibitor that incorporates a this compound ring. bohrium.com This structural feature was found to be crucial for its exceptional potency and selectivity. bohrium.com Research has shown that compounds with cyclic secondary amines like morpholine, and specifically the dimethylmorpholine analog, are very potent and selective LRRK2 inhibitors. bohrium.com While this moiety imparts high potency, it has also been associated with oxidative metabolism in some contexts, prompting further structural modifications in drug development programs. sorbonne-universite.fr

Table 2: this compound in LRRK2 Kinase Inhibitors
CompoundKey Structural MoietyLRRK2 IC₅₀Kinase SelectivityReference
MLi-2This compound0.76 nM295-fold selectivity over 300 kinases acs.orgnih.gov

The this compound ring has been instrumental in advancing a new generation of modulators for metabotropic glutamate receptor 2 (mGlu2). acs.orgnih.gov As mentioned previously, early mGlu2 NAMs were hampered by poor physicochemical properties and an inability to effectively penetrate the CNS. nih.gov The strategic incorporation of a this compound moiety into a thieno[3,2-b]pyridine-5-carboxamide core led to a breakthrough. nih.gov This modification resulted in a compound that was not only highly CNS penetrant but also demonstrated in vivo efficacy, overcoming the primary obstacles that had limited the therapeutic development of earlier compounds in this class. nih.govresearchgate.net This success highlights the role of this compound as a key building block for designing effective CNS drugs. nih.gov

Antitumor Agents (e.g., Intermediate for Sonidegib)

Broader Pharmacological Activities of Morpholine Derivatives

The morpholine nucleus is a versatile scaffold that imparts a wide range of pharmacological activities to the molecules that contain it. researchgate.netneliti.com This has made it a subject of extensive research in medicinal chemistry. researchgate.netneliti.com

Key Pharmacological Activities of Morpholine Derivatives:

Pharmacological ActivityExamples of Morpholine Derivatives
Analgesic Filenadol, Pravadoline, Racemoramide researchgate.netwisdomlib.org
Anti-inflammatory Morniflumate, Pravadoline researchgate.netnih.govontosight.airsc.orgontosight.ai
Anticancer Gefitinib, Quizartinib benthamdirect.comwisdomlib.orgnih.govsciforum.net
Antidepressant Moclobemide, Reboxetine, Viloxazine, Oxaflozane researchgate.netgoogle.comresearchgate.netontosight.ai
Antiviral Moroxydine researchgate.netnih.govontosight.ai
Antitussive Pholcodine researchgate.netresearchgate.netexlibrisgroup.com
Psychostimulant Phenmetrazine, Phendimetrazine, Pseudophenmetrazine researchgate.netwikipedia.orgwikipedia.org
Vasodilator Molsidomine researchgate.netresearchgate.net
Anxiolytic Afobazole, Oxaflozane, Trimetozine derivatives researchgate.netindexcopernicus.comnih.govnih.gov
Substance-P Antagonists Aprepitant researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. e3s-conferences.orgsci-hub.se For morpholine derivatives, SAR studies help in understanding how different substitutions on the morpholine ring influence their pharmacological properties. nih.gove3s-conferences.orge3s-conferences.org

The morpholine ring itself is considered a "privileged structure" in drug design due to its favorable physicochemical and metabolic properties. sci-hub.se It can enhance potency and provide desirable drug-like characteristics. sci-hub.se SAR studies on various morpholine derivatives have revealed key structural features responsible for their anticancer, anti-inflammatory, and other biological activities. nih.gove3s-conferences.orge3s-conferences.org For example, in a series of synthesized morpholine analogues, it was found that a methyl group on the benzophenone (B1666685) moiety was essential for antiproliferative activity, and specific substitutions at other positions significantly enhanced this activity. sciforum.net These studies provide a rational basis for designing more potent and selective therapeutic agents. nih.gove3s-conferences.orgsci-hub.se

Applications in Materials Science and Polymer Chemistry

Building Block for Advanced Polymers and Materials

2,5-Dimethylmorpholine serves as a foundational chemical structure, or building block, for the synthesis of more complex molecules, including polymers and surfactants. Its derivatives, particularly morpholine-2,5-diones, are key components in developing polymers with specific, tailored properties such as enhanced thermal stability, flexibility, and chemical resistance. ontosight.ai The presence of the morpholine (B109124) ring, with its combination of an ether and a secondary amine group, imparts unique characteristics to the resulting materials. This versatility makes it a target for research in the creation of novel materials for a range of applications, from pharmaceuticals to advanced industrial products. ontosight.aimarket.us The chiral nature of certain isomers, like (2S,5R)-2,5-dimethylmorpholine, is particularly valuable in asymmetric synthesis, where it can act as a ligand in catalytic processes to produce stereochemically controlled polymers.

Monomer in Ring-Opening Polymerization (ROP) Processes

While this compound itself is not directly polymerized via ROP, its derivatives, specifically substituted morpholine-2,5-diones, are important monomers in this process. Morpholine-2,5-diones are six-membered rings containing both an ester and an amide bond, making them cyclic depsipeptides. nih.govresearchgate.net The ring-opening polymerization of these monomers, such as 3,6-dimethylmorpholine-2,5-dione, is an effective method for synthesizing alternating polydepsipeptides. utwente.nl This polymerization typically proceeds through the cleavage of the more susceptible ester bond. utwente.nl Various catalysts have been explored for this ROP, including tin-based compounds like stannous octoate and organocatalysts like 1,8-diazabicyclo utwente.nlresearchgate.netundec-7-ene (DBU). utwente.nlresearchgate.netresearchgate.net However, the polymerizability of some substituted morpholine-2,5-diones can be challenging; for instance, (3S,6S)-3,6-dimethyl-morpholine-2,5-dione shows resistance to homopolymerization with common metal catalysts, often resulting in only low molecular weight oligomers or requiring specific organocatalytic systems. researchgate.netrsc.orgpsu.edu

The ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives is a primary route to producing polydepsipeptides, which are alternating copolymers of α-hydroxy acids and α-amino acids. nih.govutwente.nl These polymers are of significant interest as biodegradable materials for biomedical applications due to their combination of properties from both polyesters and polyamides, such as degradability and high thermal stability. nih.govresearchgate.netresearchgate.net The polymerization is typically performed in the melt or in solution, using catalysts to open the monomer ring and form the polymer chains. utwente.nl The properties of the resulting polydepsipeptides can be tuned by the choice of substituents on the morpholine-2,5-dione ring. Research has shown that monomers without substitution at the N-position tend to yield polymers with higher molecular weights. utwente.nl

Table 1: Ring-Opening Polymerization of Morpholine-2,5-dione Derivatives

This table summarizes the results from melt polymerization experiments of various morpholine-2,5-dione derivatives using stannous octoate as an initiator.

MonomerInitiator (M/I ratio)Temp (°C)Time (h)Yield (%)Molecular Weight (Mn x 10⁻⁴)
3-methylmorpholine-2,5-dioneSn(Oct)₂ (250)14548911.4
6-methylmorpholine-2,5-dioneSn(Oct)₂ (250)16048891.2
3,6-dimethylmorpholine-2,5-dioneSn(Oct)₂ (250)17048850.9
3-isobutylmorpholine-2,5-dioneSn(Oct)₂ (250)14548881.3

Data sourced from Schakenraad et al., 1990. utwente.nl

To further tailor the properties of biodegradable polymers, morpholine-2,5-dione derivatives are often copolymerized with other cyclic ester monomers, most notably lactide (LA). researchgate.netresearchgate.net This process creates random or block copolymers that incorporate both depsipeptide and lactide units. The copolymerization of (3S,6S)-dimethylmorpholine-2,5-dione (DMMD) with L-lactide (LLA), for example, has been studied as a route to introduce isolated α-amino acid units along a polylactide backbone. researchgate.netdiva-portal.seunisannio.it This approach can modify the properties of polylactide, a widely used biomaterial. However, the copolymerization can be complex. The ratio of the morpholine-2,5-dione to lactide often affects the polymer yield and molecular weight, with higher proportions of the morpholine-2,5-dione sometimes leading to lower yields. psu.edu Recent advances using organocatalytic systems have shown success in achieving controlled copolymerization, overcoming the low polymerizability of monomers like DMMD by introducing a more readily polymerizable comonomer like lactide. researchgate.net This strategy allows for the creation of α-amino acid-decorated polyesters for potential medical applications. researchgate.net

Table 2: Organocatalyzed Ring-Opening Copolymerization of DMMD and L-Lactide

This table presents findings on the Brønsted base-promoted copolymerization of 3S,6S-dimethylmorpholine-2,5-dione (DMMD) and L-lactide (LLA).

Catalyst SystemMonomer Ratio (LLA:DMMD)Time (min)DMMD Conversion (%)LLA Conversion (%)Resulting Copolymer Structure
TBD/Benzyl Alcohol50:5015>99>99Random Copolymer
TBD/Benzyl Alcohol95:55~95>99Isolated DMMD units in PLA chain

TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene. Data interpretation based on findings presented in research by Kivijärvi et al., 2020. researchgate.netdiva-portal.org

Environmental Fate and Degradation Studies

Degradation Pathways in Environmental Compartments (Air, Water, Soil)

The persistence and transformation of 2,5-dimethylmorpholine in the environment are influenced by its interactions with air, water, and soil. While specific data for this compound is limited, the behavior of related morpholine (B109124) compounds provides significant insights into its likely environmental degradation pathways.

Photochemical degradation, or photolysis, is a process where light energy drives chemical reactions that can break down compounds. For morpholine-based fungicides, photolysis in soil can lead to the formation of various metabolites. For instance, studies on fenpropimorph (B1672530), a fungicide containing a dimethylmorpholine moiety, have shown that its photolysis in soil can result in the formation of metabolites such as an alkyl ketone derivative (BF 421-13) and a morpholine-3-one derivative (BF 421-15). fao.org While direct photolysis in aqueous solutions is not always a primary degradation route for some morpholine derivatives, the presence of photosensitizers in the environment can potentially accelerate this process. The atmospheric degradation of amines, a class of compounds to which this compound belongs, is also significantly influenced by photochemical reactions. rsc.org

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of the morpholine ring structure can vary depending on the specific substituents and environmental conditions such as pH and temperature. For example, some morpholine derivatives like fenpropimorph are reported to be stable to hydrolysis at various pH levels. fao.orgagropages.com However, other studies indicate that under certain conditions, such as elevated temperatures in boiler systems, morpholine can decompose, although the extent of decomposition may be limited. inchem.org The hydrolysis of carboxylate salts of dimethylmorpholine is a key step in some industrial purification processes, indicating that under specific chemical conditions, the molecule can undergo this transformation. google.com

Biodegradation, the breakdown of organic matter by microorganisms, is a critical pathway for the environmental degradation of many organic compounds. scielo.br For morpholine and its derivatives, biodegradation is a recognized and significant degradation route. researchgate.net

In soil, the degradation of morpholine-containing fungicides like fenpropimorph proceeds through oxidation and the opening of the morpholine ring. fao.orgagropages.com This leads to the formation of various degradation products. The rate of biodegradation can be influenced by factors such as the presence of nutrients. researchgate.net For instance, in some cases, nutrient amendment has been shown to have a positive effect on the degradation of aliphatic compounds but a negative effect on aromatic compounds in contaminated soils. researchgate.net

The kinetics of biodegradation often follow first-order models, where the rate of degradation is proportional to the concentration of the compound. nih.gov Studies on the biodegradation of various organic pollutants have demonstrated that indigenous microbial populations can effectively degrade these compounds over time. nih.gov The general pathway for the microbial degradation of nitrogen heterocyclic compounds like morpholine often involves the initial cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which is then further metabolized. researchgate.net

Table 1: Factors Influencing Biodegradation of Related Compounds

Factor Influence on Biodegradation Source
Microbial Population Indigenous microorganisms can degrade complex organic molecules. nih.gov
Nutrient Availability Can enhance or inhibit degradation rates depending on the compound and soil type. researchgate.net
Chemical Structure The presence of certain functional groups can affect the susceptibility to microbial attack. researchgate.net

| pH and Temperature | Optimal ranges exist for microbial activity and enzymatic reactions. | nih.gov |

Oxidative degradation involves the reaction of a compound with oxidizing agents. In the environment, this can occur through reactions with hydroxyl radicals (•OH) in the atmosphere or with other oxidants in water and soil. rsc.org The tertiary amine functionality within the this compound structure is susceptible to oxidation, which can lead to the formation of N-oxides.

In soil, the degradation of fenpropimorph involves oxidation of both the tert-butyl group and the dimethylmorpholine ring. agropages.com The half-life of fenpropimorph in soil can vary significantly depending on soil properties, ranging from 15 to 93 days. agropages.com Atmospheric oxidation of amines is a key process that can lead to the formation of various degradation products, including nitrosamines and nitramines. rsc.org

Adsorption and Mobility Characteristics in Soil Matrices

The adsorption and mobility of this compound in soil are critical factors determining its potential to leach into groundwater or be transported to other environmental compartments. The physicochemical properties of a compound, such as its water solubility and its octanol-water partition coefficient (Kow), along with soil characteristics like organic matter content and pH, govern its sorption behavior. researchgate.net

Generally, compounds with high water solubility and low Kow values tend to be more mobile in soil. scielo.br The soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil, is often used to predict the mobility of organic compounds. Higher Koc values indicate stronger adsorption to soil particles and lower mobility. For instance, some fungicides with log Koc values between 1.6 and 3.8 are considered to have high to moderate mobility in soil. mdpi.com

The pH of the soil can also significantly influence the adsorption of ionizable compounds like amines. researchgate.net Since this compound is a weak base, its charge and, consequently, its interaction with charged soil particles will be pH-dependent.

Formation and Analysis of Environmental Degradation Products (e.g., Nitrosamines and Nitramines from Amines)

A significant concern regarding the environmental degradation of secondary amines like this compound is the potential formation of N-nitrosamines and N-nitramines. rsc.org These compounds are of interest due to their potential carcinogenicity. miljodirektoratet.no

N-nitrosamines and N-nitramines can be formed through the reaction of secondary amines with various reactive nitrogen species in the environment. nih.gov For example, reactions with peroxynitrite can yield both N-nitrosamines and N-nitramines, with the relative yields depending on the pH. nih.gov Atmospheric reactions of amines with nitrogen oxides (NOx) and hydroxyl radicals can also lead to the formation of these compounds. rsc.orgccsnorway.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Fenpropimorph
N-nitrosamines
N-nitramines
Peroxynitrite
Nitrogen oxides (NOx)

Environmental Risk Assessment and Persistence Evaluation

Direct and comprehensive research on the environmental risk profile and persistence of the parent compound this compound is not extensively available in published literature. However, a substantial body of research exists for various N-substituted derivatives of dimethylmorpholine, which are widely used as agricultural fungicides. These studies provide crucial insights into the likely environmental behavior and persistence of the dimethylmorpholine structural moiety. The risk assessment and persistence evaluation are therefore largely based on data from these commercially significant analogues, such as Aldimorph, Dodemorph (B108676), and Fenpropimorph.

Research Findings on Persistence

Dodemorph has been shown to be moderately persistent in soil, with its mobility being generally low. herts.ac.uk Fate predictions suggest a soil half-life (DT50) of approximately 41 days, and it is considered non-mobile. mdpi.com Other studies have reported a soil DT₅₀ ranging from 24 to 83 days. In contrast, one study focusing on anaerobic digestion of biological waste found that dodemorph concentrations did not decrease, indicating the fungicide's stability under these specific conditions. researchgate.net This suggests that the persistence is highly dependent on environmental conditions, particularly the presence of oxygen and specific microbial communities.

Fenpropimorph is also characterized as moderately persistent in soil environments, though it may exhibit greater persistence in aquatic systems under certain conditions. herts.ac.uk It is considered persistent in aerobic soil but has limited mobility, which reduces the likelihood of it leaching into groundwater. regulations.gov The degradation of fenpropimorph can be significantly influenced by soil characteristics and temperature. vkm.no For instance, one study estimated a half-life of about 20 days in certain soil types. fao.org Research has also highlighted the formation of the degradation product fenpropimorphic acid in soil within days of application. researchgate.net

For Aldimorph, which is a mixture containing 4-dodecyl-2,5-dimethylmorpholine, there is little published data regarding its environmental degradation. herts.ac.uk The parent compound, morpholine, while sometimes considered chemically stable, can be biodegraded by various microorganisms, such as Mycobacterium aurum, which can utilize it as a sole source of carbon and nitrogen. oup.comnih.gov This indicates that the morpholine ring itself is susceptible to microbial degradation.

Table 1: Soil Persistence of Dimethylmorpholine Derivatives

CompoundSoil Half-Life (DT50)Mobility NotesSource Index
Dodemorph24 - 83 daysNon-mobile; Potential for particle bound transport is high. herts.ac.uk
Dodemorph~41 daysNon-mobile (GUS -0.65). mdpi.com
Fenpropimorph~20 daysNot mobile. regulations.govfao.org
AldimorphData not available- herts.ac.uk

Environmental Risk and Ecotoxicity

The environmental risk of dimethylmorpholine compounds is primarily associated with their potential impact on non-target organisms. Ecotoxicological studies have been conducted on several of the fungicidal derivatives.

Aldimorph is classified as moderately toxic to fish. herts.ac.uk Its safety data sheet indicates it is very toxic to aquatic life with long-lasting effects. lgcstandards.com Dodemorph also presents a moderate ecotoxicity risk to aquatic invertebrates, fish, and bees. herts.ac.ukmdpi.com For dodemorph acetate, a 96-hour LC₅₀ of 2.2 mg/L has been recorded for rainbow trout, signifying moderate toxicity. The toxicity of Fenpropimorph to biodiversity is generally considered to be in the low to moderate range. herts.ac.uk

The degradation pathway for these compounds often involves the breakdown of the morpholine ring. For fenpropimorph, this occurs through oxidation and subsequent ring-opening. fao.org For the parent morpholine compound, biodegradation by Mycobacterium species proceeds via the cleavage of the C-N bond to form intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolic acid. nih.gov

Table 2: Ecotoxicity of Dimethylmorpholine Derivatives

CompoundOrganismEndpointValueToxicity LevelSource Index
AldimorphFish--Moderate herts.ac.uk
AldimorphAquatic LifeClassificationH410Very toxic with long-lasting effects lgcstandards.com
Dodemorph AcetateRainbow Trout (Oncorhynchus mykiss)96-hr LC₅₀2.2 mg/LModerate
DodemorphBees, Fish, Aquatic Invertebrates--Moderate herts.ac.ukmdpi.com
FenpropimorphGeneral Biodiversity--Low to Moderate herts.ac.uk

Emerging Research Directions and Future Outlook

Exploration of Advanced Catalytic Applications

The chiral nature of 2,5-dimethylmorpholine makes it a valuable scaffold in the field of asymmetric catalysis, where the control of stereochemistry is paramount. Researchers are actively exploring its use both as a metal-free organocatalyst and as a chiral ligand for transition metal complexes. The specific three-dimensional arrangement of atoms in chiral heterocycles like this compound can dictate their interaction with other molecules, making them crucial for developing highly selective catalytic processes.

In organocatalysis, derivatives of this compound can facilitate reactions by activating substrates through the formation of transient chiral intermediates. As a chiral ligand, it can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. This is particularly important in the synthesis of pharmaceuticals, where a specific enantiomer of a drug molecule is often responsible for its therapeutic effect.

Future research is aimed at expanding the library of this compound-based catalysts and ligands to broaden the scope of reactions they can influence. This includes their application in key organic transformations such as C-H bond functionalization, hydrogenation, and the synthesis of complex heterocyclic structures. mdpi.commdpi.com The development of highly efficient and reusable catalysts based on this scaffold is a primary goal.

Catalytic ApplicationRole of this compoundReaction TypePotential Advantage
Asymmetric OrganocatalysisDirect CatalystAldol, Mannich, Michael AdditionsMetal-free, environmentally benign reactions.
Transition Metal CatalysisChiral LigandAsymmetric Hydrogenation, C-C CouplingHigh enantioselectivity in the synthesis of chiral molecules.
PolymerizationInitiator/ControllerRing-Opening PolymerizationControl over polymer stereochemistry and properties.

Development of Novel Therapeutic Modalities

The morpholine (B109124) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which include improved solubility, metabolic stability, and pharmacokinetic profiles. nih.gov The incorporation of the this compound moiety into drug candidates is a strategy being explored to develop novel therapeutics for a range of diseases.

A significant example is in the field of neurodegenerative diseases. MLi-2, a compound containing a this compound ring, has been identified as a potent and highly selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. nih.govacs.org MLi-2 exhibits an IC50 of 0.76 nM and demonstrates high selectivity over hundreds of other kinases. nih.govacs.org The this compound group in this molecule is crucial for achieving high central nervous system (CNS) penetration, a critical property for drugs targeting the brain. nih.gov

Researchers are also investigating this compound derivatives as potential inhibitors for other enzymes implicated in disease, such as Beta-secretase 1 (BACE-1), which is a target in Alzheimer's disease research. nih.gov The future outlook involves the rational design of new drug candidates where the this compound scaffold is used to optimize potency, selectivity, and drug-like properties for a variety of biological targets.

Therapeutic TargetAssociated DiseaseRole of this compound ScaffoldExample Compound
Leucine-Rich Repeat Kinase 2 (LRRK2)Parkinson's DiseaseEnhances brain permeability and selectivity.MLi-2
Beta-secretase 1 (BACE-1)Alzheimer's DiseaseContributes to binding affinity and inhibitor structure.Thioamide-containing morpholine derivatives
Metabotropic glutamate (B1630785) receptor 2 (mGlu2)Neurological DisordersImproves CNS penetration.Thieno[3,2-b]pyridine-5-carboxamide derivatives

Investigation into Sustainable Synthesis Approaches

In line with the principles of green chemistry, there is a growing focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. mdpi.com Traditional synthetic routes often require harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant waste.

Current research is exploring alternative synthetic strategies that are more atom-economical and energy-efficient. mdpi.com These include the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. cbiore.idresearchgate.net One-pot reactions, where multiple transformations occur in a single reaction vessel, are also being developed to minimize the need for intermediate purification steps and reduce solvent usage.

A promising approach involves the synthesis of morpholines from readily available 1,2-amino alcohols using redox-neutral methods. For instance, the use of ethylene (B1197577) sulfate (B86663) as a reagent provides a simple and high-yielding protocol for this transformation. Future efforts will continue to focus on discovering novel catalytic systems and utilizing greener solvents to make the production of this compound more sustainable and cost-effective. nih.gov

Synthesis ApproachKey FeaturesAdvantages over Traditional Methods
Microwave-Assisted SynthesisUses microwave irradiation as an energy source.Reduced reaction times, cleaner reactions, higher yields. mdpi.comcbiore.id
One-Pot ReactionsMultiple reaction steps in a single vessel.Improved efficiency, reduced waste and solvent use.
Redox-Neutral AnnulationSynthesis from 1,2-amino alcohols using reagents like ethylene sulfate.High yields, avoids harsh oxidizing or reducing agents.
Use of Green SolventsEmploying environmentally benign solvents like water or supercritical CO2.Reduced environmental impact and toxicity. mdpi.com

Innovation in Advanced Material Development

The unique structure of this compound derivatives makes them attractive building blocks for the creation of advanced materials with tailored properties. A key area of investigation is their use in the synthesis of biodegradable polymers. Specifically, derivatives like morpholine-2,5-diones can serve as monomers in ring-opening polymerization to produce polydepsipeptides. nih.govresearchgate.net These materials are gaining attention for their potential in biomedical applications, such as controlled drug delivery and tissue engineering, due to their biodegradability. nih.govresearchgate.net

Furthermore, polymers derived from morpholine can be designed to be "smart" materials that respond to external stimuli such as changes in pH or temperature. mdpi.com For example, poly(N-acryloylmorpholine) (PNAM) is a biocompatible and highly water-soluble polymer that is being explored for various biological applications. researchgate.net By incorporating specific functional groups, the properties of these polymers can be fine-tuned. For instance, the development of dual pH and thermo-responsive polymers allows for the creation of materials that can change their solubility or conformation under specific physiological conditions, which is highly desirable for targeted drug release systems. mdpi.comresearchgate.net

The future in this area lies in the synthesis of novel morpholine-based monomers and the development of advanced polymerization techniques to create polymers with precise control over their architecture and functionality. This will enable the design of next-generation materials for a wide range of applications, from sophisticated biomedical devices to environmentally friendly plastics.

Material TypeMonomer PrecursorKey PropertiesPotential Applications
PolydepsipeptidesMorpholine-2,5-dionesBiodegradable, biocompatible. nih.govresearchgate.netDrug delivery, tissue engineering, biodegradable materials. nih.govresearchgate.net
Stimuli-Responsive PolymersN-acryloylmorpholine, Thiomorpholine derivativespH-responsive, thermo-responsive. mdpi.comresearchgate.netTargeted drug delivery, smart hydrogels, sensors.
Biocompatible CopolymersMorpholine ethyl methacrylateNon-cytotoxic, hydrophilic. researchgate.netNon-viral gene delivery, biomedical coatings.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,5-Dimethylmorpholine, and what factors influence reaction efficiency?

  • The synthesis of this compound often involves cyclization reactions of precursors like diols or amines. A zinc chloride-catalyzed cyclizative 1,2-rearrangement has been reported to yield morpholinones with high stereochemical control, which can be adapted for this compound derivatives . Key factors include catalyst choice (e.g., Lewis acids), solvent polarity, and reaction temperature. For reproducibility, ensure detailed documentation of stoichiometry and purification steps (e.g., column chromatography or recrystallization) .

Q. What characterization techniques are critical for confirming the identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for structural elucidation, particularly to distinguish stereoisomers. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity can be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. For novel derivatives, X-ray crystallography provides definitive structural proof .

Q. How is this compound commonly applied in organic chemistry research?

  • It serves as a chiral auxiliary in asymmetric catalysis, leveraging its C2-symmetric structure to induce stereoselectivity in cycloadditions or Michael additions . Additionally, its hydrochloride salt (CAS 1639886-52-4) is used in medicinal chemistry for probing pharmacokinetic properties .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclizative rearrangements involved in this compound synthesis?

  • Computational studies (e.g., DFT calculations) can elucidate transition states and regioselectivity in zinc chloride-catalyzed reactions. Kinetic experiments (e.g., rate determination under varying temperatures) help identify rate-limiting steps. Isotopic labeling (e.g., deuterated substrates) may track hydrogen migration during rearrangement .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For ambiguous mass spectrometry results, employ tandem MS/MS fragmentation. If crystallographic data conflicts with computational models, re-examine solvent effects or crystal packing forces .

Q. What strategies optimize this compound’s role in asymmetric catalysis?

  • Systematic screening of substituents (e.g., electron-withdrawing groups on the morpholine ring) can enhance enantioselectivity. Use chiral HPLC to quantify enantiomeric excess (ee). Pair with density functional theory (DFT) to predict steric and electronic effects on transition states .

Q. How should biological activity studies of this compound derivatives be designed to ensure rigor?

  • Adopt the FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis formulation. For cytotoxicity assays, use standardized cell lines (e.g., HEK293 or HeLa) with positive/negative controls. Dose-response curves and IC₅₀ calculations must follow OECD guidelines. Include supplementary materials for raw data transparency .

Methodological Best Practices

  • Data Presentation : Use tables to compare catalytic efficiencies (e.g., turnover numbers, ee values) and figures to illustrate reaction mechanisms. Avoid duplicating data in text and visuals .
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) in the "Experimental" section. For known compounds, cite prior synthetic protocols; for novel derivatives, provide full spectral datasets in supplementary materials .
  • Hypothesis Testing : Apply the PICO framework (Population, Intervention, Comparison, Outcome) when designing biological studies. For example: "Does this compound (Intervention) inhibit kinase X (Population) more effectively than standard inhibitors (Comparison) in vitro (Outcome)?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.